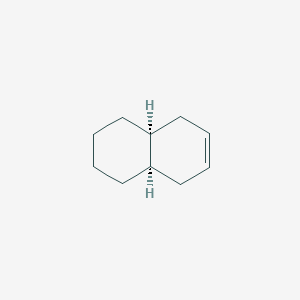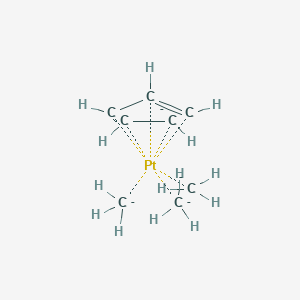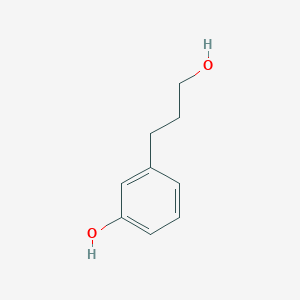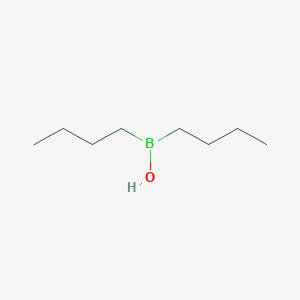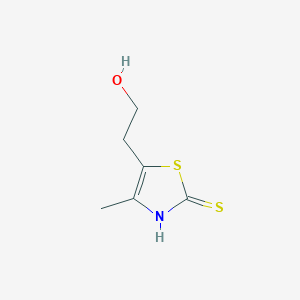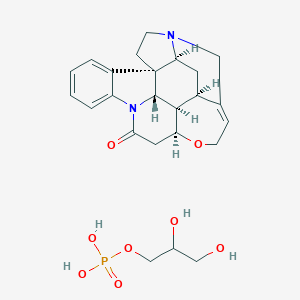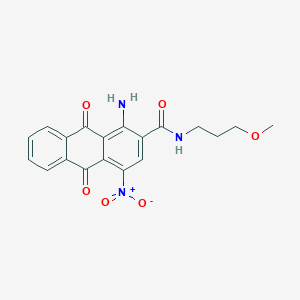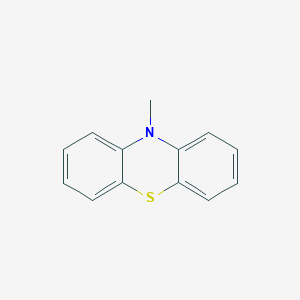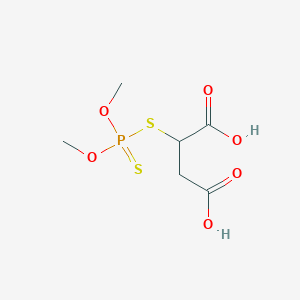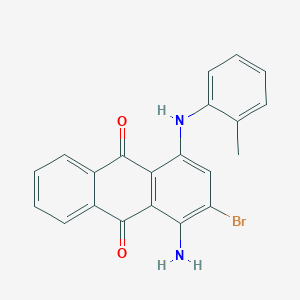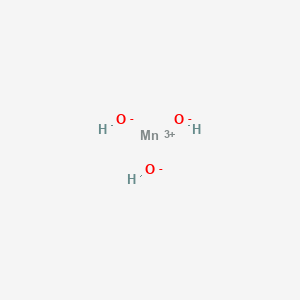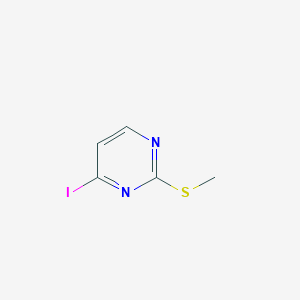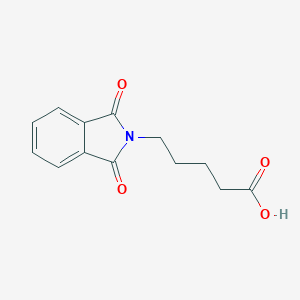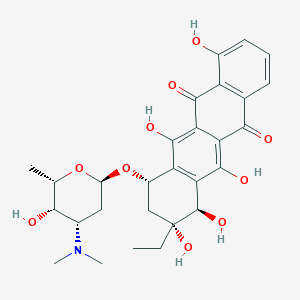
Rhodomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodomycin B is a natural product that belongs to the anthracycline family of antibiotics. It was first isolated from Streptomyces griseoviridis in 1981. Rhodomycin B is known for its potent antibacterial and antitumor activities. It has been extensively studied for its mechanism of action and its potential applications in scientific research.
Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
Rhodomycin B, identified in studies involving Streptomyces purpurascens, has been found to exhibit significant antibacterial activity, particularly against Gram-positive bacteria. It has been established as a potent compound with low minimum inhibitory concentrations (MIC) against Bacillus subtilis. Its analogues also demonstrate cytotoxic effects against cancer cell lines like HeLa, indicating its potential in anticancer applications (Holkar et al., 2013).
Molecular Basis of Action
Research focusing on the molecular basis of Rhodomycin B's action reveals its interactions with bacterial transcription termination factors. It has been observed to inhibit transcription in bacteria, disrupting essential cellular processes and leading to bacterial death. This makes Rhodomycin B a candidate for developing new antibiotics, especially against drug-resistant bacteria (Kohn & Widger, 2005).
Biosynthesis and Bioconversion
Studies have also delved into the biosynthesis of Rhodomycin B, particularly in Streptomyces species. The bioconversion process involves multiple genes and enzymatic reactions that produce Rhodomycin B and its derivatives, providing insights into the complex biosynthetic pathways of such antibiotics (박성희 et al., 2008).
Structural Analysis
There's also research that examines the crystal structure of enzymes involved in the biosynthesis of Rhodomycin B. These studies provide a molecular understanding of the mechanisms by which these enzymes function, leading to the production of Rhodomycin B and its analogues (Jansson et al., 2003).
Therapeutic Potential and Mechanisms
In addition, there's significant interest in exploring the therapeutic potential of Rhodomycin B and its derivatives. Studies focus on their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Algiannis et al., 2002). This area of research is critical in understanding how Rhodomycin B can be developed and utilized in medical treatments.
Propriétés
Numéro CAS |
1404-52-0 |
|---|---|
Nom du produit |
Rhodomycin B |
Formule moléculaire |
C28H33NO10 |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1 |
Clé InChI |
HINUXGZHCXYZMB-DJNFHWKQSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Autres numéros CAS |
1404-52-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



